

# Application of Ruthenium(III) Nitrosyl Nitrate as a Precursor in Oxidation Catalysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nitroso nitrate;ruthenium

Cat. No.: B15485694

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## Introduction

Ruthenium(III) nitrosyl nitrate,  $\text{Ru}(\text{NO})(\text{NO}_3)_3$ , is a versatile and stable precursor for the synthesis of highly active ruthenium-based catalysts. Due to its solubility and the absence of halide contaminants, it is an ideal starting material for preparing supported ruthenium catalysts and ruthenium nanoparticles for a variety of oxidation reactions.[1][2][3] The presence of the nitrosyl (NO) group contributes to its distinct reactivity and coordination behavior during catalyst preparation. This document provides detailed application notes and protocols for the use of  $\text{Ru}(\text{NO})(\text{NO}_3)_3$  as a precursor for oxidation catalysts, focusing on the preparation of alumina-supported ruthenium catalysts and their application in oxidation reactions.

## Application Notes: From Precursor to Catalyst

$\text{Ru}(\text{NO})(\text{NO}_3)_3$  serves as an excellent source of ruthenium for creating catalysts with well-dispersed active sites. The primary application is in the preparation of heterogeneous catalysts, where ruthenium nanoparticles are deposited onto a high-surface-area support material, such as gamma-alumina ( $\gamma\text{-Al}_2\text{O}_3$ ). The resulting supported catalysts are then employed in various oxidation processes.

The preparation process typically involves an impregnation step, where the support material is treated with a solution of  $\text{Ru}(\text{NO})(\text{NO}_3)_3$ , followed by drying, calcination, and reduction steps to form metallic ruthenium nanoparticles, which are the active catalytic species. The addition of

nitric acid during the impregnation step can be used to control the distribution and thickness of the ruthenium layer within the support pellet, allowing for the creation of specific catalyst architectures like eggshell-type catalysts.<sup>[4]</sup>

These Ru/Al<sub>2</sub>O<sub>3</sub> catalysts have shown activity in various oxidation reactions, including the oxidation of volatile organic compounds (VOCs) like propane and the steam reforming of methane, which is an oxidative process.<sup>[4][5]</sup> The performance of the catalyst is influenced by factors such as the size of the ruthenium nanoparticles and their interaction with the support.

## Experimental Protocols

### Protocol 1: Preparation of a 2 wt% Ru/ $\gamma$ -Al<sub>2</sub>O<sub>3</sub> Catalyst

This protocol describes the preparation of a supported ruthenium catalyst using Ru(NO)(NO<sub>3</sub>)<sub>3</sub> as the precursor, adapted from methodologies for preparing supported ruthenium catalysts.<sup>[4]</sup>

Materials:

- Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO<sub>3</sub>)<sub>3</sub>) solution (e.g., 1.5% Ru by weight)
- Spherical  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> pellets
- Nitric acid (HNO<sub>3</sub>), concentrated
- Deionized water
- Hydrogen gas (H<sub>2</sub>), high purity
- Nitrogen gas (N<sub>2</sub>), high purity

Equipment:

- Rotary evaporator
- Drying oven
- Tube furnace with temperature controller
- Glassware (beakers, graduated cylinders)

- Magnetic stirrer and stir bar

#### Procedure:

- Support Pre-treatment: Dry the  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> pellets in an oven at 150°C for 2 hours before impregnation.
- Impregnation Solution Preparation:
  - Calculate the required amount of Ru(NO)(NO<sub>3</sub>)<sub>3</sub> solution to achieve a 2 wt% Ru loading on the  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> support.
  - Prepare an aqueous solution containing the calculated amount of Ru(NO)(NO<sub>3</sub>)<sub>3</sub>.
  - For controlling the metal distribution, nitric acid can be added to the impregnation solution. The molar ratio of HNO<sub>3</sub> to Ru can be varied to achieve the desired catalyst architecture.  
[4]
- Impregnation:
  - Add the pre-treated  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> pellets to the impregnation solution.
  - Stir the mixture at room temperature for a specified contact time (e.g., 1 hour).[4]
- Drying: Evaporate the solvent using a rotary evaporator or by drying in an oven at 150°C for 5 hours.[4]
- Calcination: Place the impregnated pellets in a tube furnace and calcine under a flow of air. Ramp the temperature to 700°C at a rate of 10°C/min and hold for 4 hours. This step converts the ruthenium precursor to ruthenium oxide (RuO<sub>2</sub>).[4]
- Reduction:
  - After calcination, cool the catalyst to room temperature under a flow of nitrogen.
  - Switch the gas to a mixture of H<sub>2</sub> and N<sub>2</sub> (e.g., 10% H<sub>2</sub> in N<sub>2</sub>).

- Heat the catalyst to 800°C and hold for 3 hours to reduce the RuO<sub>2</sub> to metallic ruthenium (Ru).[4]
- Cool the catalyst to room temperature under a nitrogen flow.
- Passivation (Optional but Recommended): To safely handle the pyrophoric reduced catalyst, it can be passivated by introducing a low concentration of oxygen (e.g., 1% O<sub>2</sub> in N<sub>2</sub>) at room temperature.

## Protocol 2: Catalytic Oxidation of Propane

This protocol outlines a general procedure for testing the catalytic activity of the prepared Ru/γ-Al<sub>2</sub>O<sub>3</sub> catalyst in the oxidation of propane, a model reaction for VOC abatement.[5]

### Materials:

- Prepared 2 wt% Ru/γ-Al<sub>2</sub>O<sub>3</sub> catalyst
- Propane (C<sub>3</sub>H<sub>8</sub>) gas mixture (e.g., 1% C<sub>3</sub>H<sub>8</sub> in air)
- Helium (He) or Nitrogen (N<sub>2</sub>) gas for dilution

### Equipment:

- Fixed-bed catalytic reactor system
- Mass flow controllers
- Gas chromatograph (GC) with a suitable column and detector (e.g., TCD or FID) for analyzing reactants and products (CO<sub>2</sub>, H<sub>2</sub>O)

### Procedure:

- Catalyst Loading: Load a known amount of the prepared Ru/γ-Al<sub>2</sub>O<sub>3</sub> catalyst into the reactor.
- Pre-treatment: If the catalyst was passivated, it may need to be re-reduced in-situ by flowing H<sub>2</sub> at an elevated temperature (e.g., 400°C) for 1 hour, followed by purging with an inert gas.
- Reaction:

- Heat the reactor to the desired reaction temperature (e.g., starting from 150°C) under a flow of inert gas.
- Introduce the propane gas mixture at a defined flow rate to achieve a specific gas hourly space velocity (GHSV).
- Monitor the reaction progress by analyzing the composition of the effluent gas stream using a GC at regular intervals.
- Increase the reaction temperature in steps to obtain a light-off curve (conversion vs. temperature).
- Data Analysis: Calculate the propane conversion at each temperature using the following formula:
  - $\text{Conversion (\%)} = ([\text{C}_3\text{H}_8]_{\text{in}} - [\text{C}_3\text{H}_8]_{\text{out}}) / [\text{C}_3\text{H}_8]_{\text{in}} * 100$

## Data Presentation

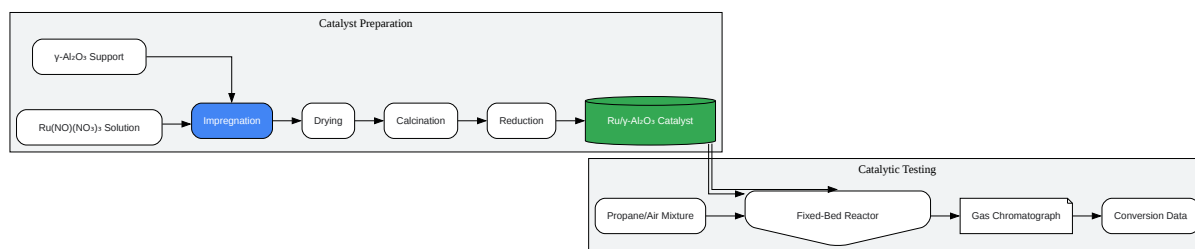
The performance of catalysts prepared from  $\text{Ru}(\text{NO})(\text{NO}_3)_3$  can be summarized in tables for easy comparison.

Catalyst Precursor	Support	Ru Loading (wt%)	Calcination Temp. (°C)	Reduction Temp. (°C)	T50 for Propane Oxidation (°C)	Reference
$\text{Ru}(\text{NO})(\text{NO}_3)_3$	$\gamma\text{-Al}_2\text{O}_3$	5	-	800 (in $\text{H}_2$ )	~220	[5]

T50 is the temperature at which 50% conversion is achieved.

## Visualizations

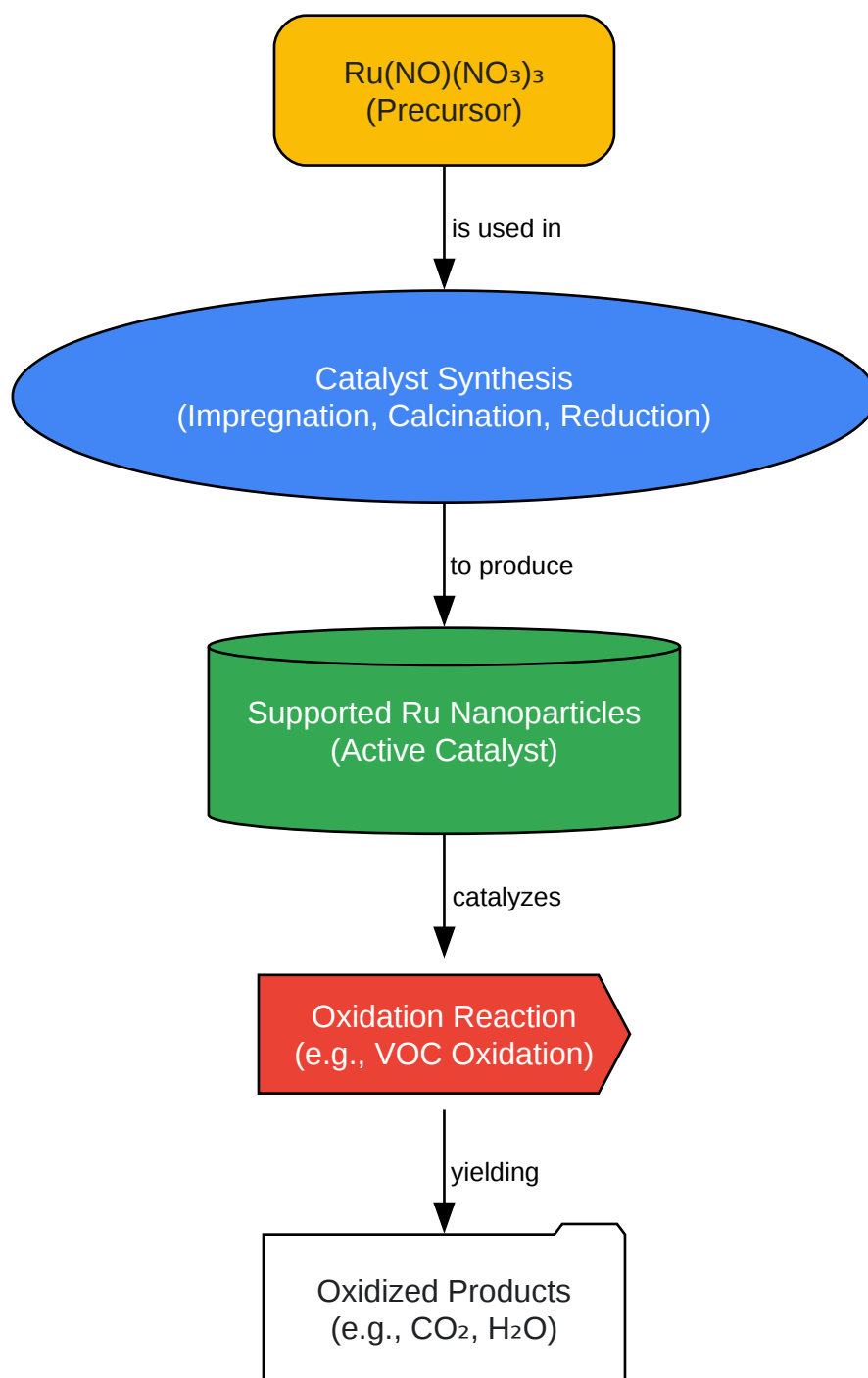
### Experimental Workflow for Catalyst Preparation and Testing



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Caption: Workflow for Ru/γ-Al<sub>2</sub>O<sub>3</sub> catalyst preparation and testing.

## Logical Relationship of Ru(NO)(NO<sub>3</sub>)<sub>3</sub> as a Catalyst Precursor



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- To cite this document: BenchChem. [Application of Ruthenium(III) Nitrosyl Nitrate as a Precursor in Oxidation Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15485694#application-of-ru-no-no-in-oxidation-catalysis>]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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Email: [info@benchchem.com](mailto:info@benchchem.com)